4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
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Overview
Description
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is an organic compound with the molecular formula C15H11FN2O3 and a molecular weight of 286.265 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group attached to a pyrazole ring, further connected to a benzenediol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. The synthetic route generally includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Cyclization to Form the Pyrazole Ring: The intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the pyrazole ring.
Attachment of the Benzenediol Moiety: Finally, the pyrazole intermediate is reacted with a benzenediol derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol can be compared with other similar compounds, such as:
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: This compound has a similar structure but lacks the benzenediol moiety, which may affect its chemical and biological properties.
4-(4-(2-Fluorophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol: This compound has a different substitution pattern on the fluorophenoxy group, leading to variations in reactivity and applications.
The uniqueness of 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H11FN2O3 |
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Molecular Weight |
286.26 g/mol |
IUPAC Name |
4-[4-(4-fluorophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H11FN2O3/c16-9-1-4-11(5-2-9)21-14-8-17-18-15(14)12-6-3-10(19)7-13(12)20/h1-8,19-20H,(H,17,18) |
InChI Key |
NDQMXGNWDXOICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)F |
Origin of Product |
United States |
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